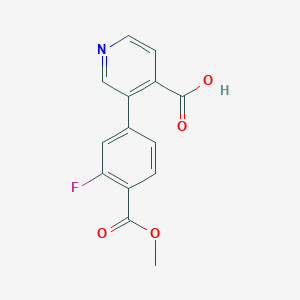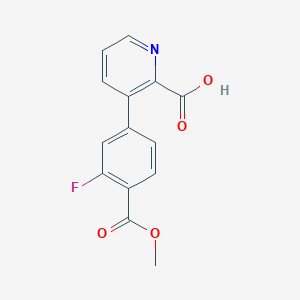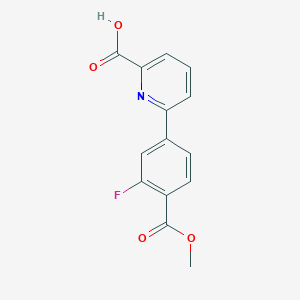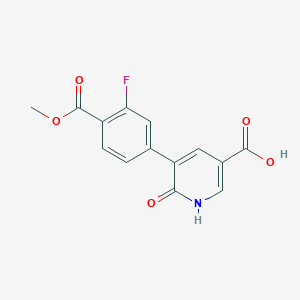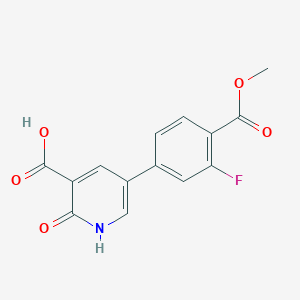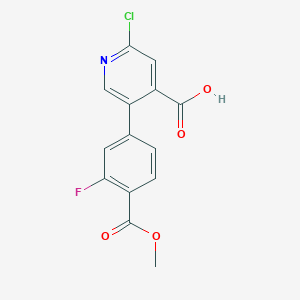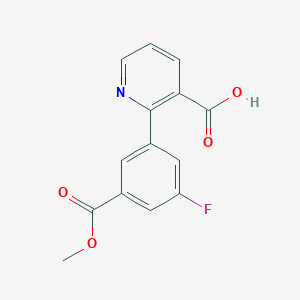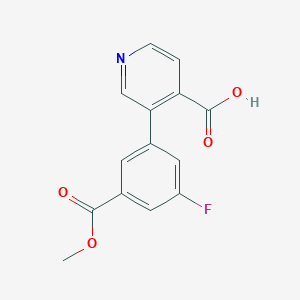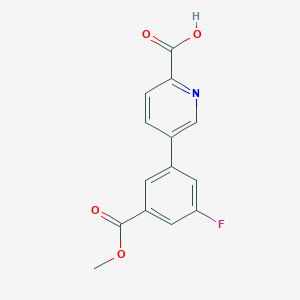
3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid (3-FMPPA) is a chemical compound with potential applications in a variety of scientific research fields. It is an organofluorine compound that is widely used as a reagent in organic synthesis. Due to its unique properties, 3-FMPPA can be used for a wide range of applications, such as in the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has a variety of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other compounds, and as a tool in the study of biochemical and physiological effects. Additionally, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of polymers and other materials, as well as in the study of molecular interactions.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an electron acceptor, which allows it to interact with other molecules, such as proteins and enzymes. Additionally, it is believed that 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can interact with the active sites of enzymes and other proteins, which can affect the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% are still being studied. However, some studies have suggested that the compound has the potential to inhibit the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the activity of certain proteins, such as the enzyme thymidylate synthase, which is involved in DNA synthesis.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments is its high purity (95%). Additionally, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is relatively stable and can be stored at room temperature. However, the compound is highly reactive and should be handled with caution. Additionally, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% may react with other compounds, such as proteins and enzymes, which can affect the results of laboratory experiments.
Future Directions
In the future, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% may be used for a variety of applications, such as in the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological effects. Additionally, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% may be used in the synthesis of polymers and other materials, as well as in the study of molecular interactions. Finally, further research may be conducted to better understand the mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% and its potential applications in the study of biochemical and physiological effects.
Synthesis Methods
3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is typically synthesized through a multi-step process. The first step is the reaction of phenol with 3-fluoro-5-methoxycarbonylbenzoyl chloride (3-FMBCl) in the presence of a base, such as potassium carbonate. This reaction yields the desired 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%. The second step is the hydrolysis of the 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% with aqueous acid, such as hydrochloric acid. This reaction yields the desired 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in a 95% yield.
properties
IUPAC Name |
3-(3-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-5-8(6-10(15)7-9)11-3-2-4-16-12(11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPOUENUJDMUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

